2-Methyladenosine

描述

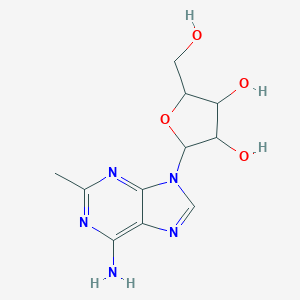

2-Methyladenosine (m²A) is a post-transcriptional RNA modification in which a methyl group is covalently attached to the N² position of adenosine (Figure 1). This modification is catalyzed by radical S-adenosylmethionine (SAM) enzymes, such as RlmN in Escherichia coli, which methylates adenosine residues at position A2503 in 23S ribosomal RNA (rRNA) and position A37 in specific transfer RNAs (tRNAs) . m²A plays critical roles in bacterial translation fidelity and ribosome stability. For example, in E. coli tRNA<sup>Glu</sup>, tRNA<sup>Asp</sup>, and tRNA<sup>His</sup>, m²A contributes to proper codon-anticodon interactions, enhancing translation efficiency . Additionally, m²A is implicated in antibiotic resistance mechanisms, though its impact is less pronounced compared to other methylated adenosine derivatives .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyladenosine can be synthesized through the methylation of adenosine. One common method involves treating adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for 4 hours. This reaction primarily yields monomethylated adenosine at either the 2’-O or 3’-O position, with a preference for the 2’-O position . The monomethylated adenosine is then isolated using silica gel column chromatography, and the pure 2’-O-methyladenosine is separated by crystallization in ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography.

化学反应分析

Types of Reactions: 2-Methyladenosine undergoes various chemical reactions, including:

Methylation: The addition of a methyl group to the 2’ position of adenosine.

Oxidation: Oxidative reactions can modify the methyl group or the adenine base.

Substitution: Substitution reactions can occur at the adenine base or the ribose sugar.

Common Reagents and Conditions:

Methylation: Methyl iodide in an anhydrous alkaline medium.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Methylation: 2’-O-methyladenosine.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted adenosine derivatives.

科学研究应用

Role in RNA Processing and Function

2-Methyladenosine is known to significantly influence RNA processing, including splicing, stability, and translation. Its modification contributes to the regulation of gene expression and the response to cellular stress. Research indicates that m2A modifications are involved in various cellular processes, making them potential targets for therapeutic interventions.

Oncogenesis and Tumor Progression

Recent studies have highlighted the role of m2A in cancer biology. Methylation modifications, including m6A and m2A, are implicated in tumorigenesis and metastasis. For instance, alterations in methylation patterns can affect the expression of oncogenes and tumor suppressor genes, thereby influencing cancer progression and patient prognosis .

- Case Study: Cervical Cancer

Therapeutic Potential

The dynamic nature of RNA methylation presents opportunities for developing novel cancer therapies. By manipulating methyltransferases or demethylases that regulate m2A levels, researchers aim to restore normal RNA function and inhibit cancer cell proliferation .

Selective Activity Against Mycobacterium tuberculosis

Research has demonstrated that this compound exhibits selective activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis (TB). The compound has been identified as a potential lead molecule for developing new anti-TB drugs. Its ability to inhibit orotate phosphoribosyltransferase (OPRT) in MTB is particularly noteworthy, as this enzyme is crucial for nucleotide metabolism within the bacterium .

- Mechanism of Action

Detection Techniques

Innovative techniques have been developed to study m2A modifications in RNA. For example, immunoprecipitation methods using specific antibodies against m2A have facilitated the analysis of its distribution and functional impact on RNA molecules . High-throughput sequencing technologies are also being employed to quantify m2A levels across different tissues and conditions.

Summary of Findings

The applications of this compound span various fields within biomedical research:

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Cancer Research | Involvement in oncogenesis; elevated levels linked to tumor progression | Targeting methylation pathways for therapy |

| Tuberculosis Treatment | Selective inhibition of MTB through OPRT inhibition | Development of novel anti-TB drugs |

| RNA Processing | Critical role in RNA stability, splicing, and translation | Insights into gene regulation mechanisms |

作用机制

The mechanism of action of 2-Methyladenosine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 2’ position can affect the folding and stability of RNA, as well as its interactions with proteins and other molecules. This modification can regulate various aspects of RNA metabolism, including splicing, translation, and degradation .

相似化合物的比较

Comparison with Similar Methylated Adenosine Derivatives

Key Observations :

- m²A vs. m⁸A: While m²A is synthesized by RlmN, m⁸A is produced by Cfr, another radical SAM enzyme. m⁸A at A2503 in 23S rRNA provides resistance to five classes of antibiotics (e.g., chloramphenicol, linezolid), whereas m²A alone shows minimal resistance .

- Isomeric Challenges : m²A, m¹A, m⁶A, and m⁸A share identical molecular formulas (C₁₁H₁₅N₅O₄) and precursor/product ion masses, complicating differentiation via standard liquid chromatography–mass spectrometry (LC-MS). Advanced techniques like high-energy collision dissociation (HCD-MS) or top-down mass spectrometry are required for precise identification .

Functional and Therapeutic Implications

- m²A in Translation : m²A in tRNA facilitates decoding of tandem codons, improving translational accuracy . Its absence in E. coli tRNA<sup>Glu</sup> disrupts ribosome binding and codon recognition .

- m⁶A in Epitranscriptomics : m⁶A is a dynamic mRNA modification regulating eukaryotic gene expression, with roles in cancer and development .

- Therapeutic Potential: m²A: Serves as a substrate analog for Mycobacterium tuberculosis adenosine kinase (AdK), making it a lead compound for antitubercular drug design . m⁸A: Its role in antibiotic resistance highlights its value as a target for combating multidrug-resistant bacteria .

Detection and Analytical Challenges

- LC-MS Limitations: Standard LC-MS struggles to distinguish methylated adenosine isomers due to identical molecular weights (e.g., m²A, m⁶A: both 282.1 Da precursor ions). Mismatch profiling or enzyme-substrate crosslinking (e.g., miCLIP-MaPseq) is required for precise localization .

- Top-Down Mass Spectrometry : This approach preserves sequence context, enabling direct identification of modifications like m²A in intact RNA molecules .

生物活性

2-Methyladenosine (m²A) is a methylated derivative of adenosine that has garnered attention for its diverse biological activities, particularly in the context of RNA biology and potential therapeutic applications. This article synthesizes findings from recent research to provide a comprehensive overview of the biological activity of m²A, including its mechanisms of action, implications in disease, and potential as a therapeutic agent.

Overview of this compound

This compound is characterized by the addition of a methyl group at the 2-position of the adenosine molecule. This modification can influence various biological processes, particularly in RNA metabolism and translation. The presence of m²A has been documented in different organisms, including plants and mammals, indicating its evolutionary conservation and functional significance.

Role in tRNA and Protein Translation

Recent studies have highlighted the role of m²A in enhancing protein translation through its incorporation into tRNA. Specifically, m²A at position 37 (m²A37) in tRNA has been shown to promote a relaxed conformation, facilitating the decoding of codons during translation. This modification enhances translation efficiency in both chloroplasts and cytosol by improving the interaction between tRNA and ribosomes .

Key Findings:

- Modification Sites : Six chloroplast tRNAs and two cytosolic tRNAs have been identified with m²A modifications.

- Translation Efficiency : Ribosome footprinting sequencing indicates that m²A37 modifications significantly enhance translation efficiency by decoding tandem m²A-tRNA-dependent codons .

Antimycobacterial Activity

This compound has demonstrated selective activity against Mycobacterium tuberculosis (MTB). Studies indicate that m²A inhibits protein and DNA synthesis rather than RNA synthesis, suggesting a unique mechanism of action that could be leveraged for therapeutic purposes against tuberculosis .

Efficacy Data:

- Half Maximal Effective Concentration (EC₅₀) : In non-replicating persistence models, m²A exhibited low micromolar activity with EC₅₀ values around 1.7 to 4.0 μM .

Cancer Research

Methylation modifications, including m²A, have been implicated in cancer biology. Research indicates that alterations in methylation patterns can influence RNA metabolism, contributing to oncogenesis and cancer progression. The dynamic regulation of methyladenosine modifications has opened avenues for potential cancer therapies targeting these pathways .

Clinical Relevance:

- Therapeutic Potential : Methylation changes are being explored as biomarkers for cancer diagnosis and prognosis. Additionally, targeting methyltransferases involved in these modifications may provide new strategies for cancer treatment.

Comparative Analysis of Methyladenosine Modifications

| Modification Type | Key Functions | Disease Implications |

|---|---|---|

| m6A | Regulates RNA stability and splicing | Cancer progression |

| m1A | Affects translation efficiency | Potential role in neurodegeneration |

| m²A | Enhances protein translation | Antimycobacterial activity |

常见问题

Basic Research Questions

Q. What methodologies are recommended for detecting 2-Methyladenosine in biological samples such as urine?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its high sensitivity and specificity. Recent studies have also employed covalent organic frameworks (COFs) for selective extraction of methylated nucleosides, enhancing detection accuracy . For validation, compare retention times and fragmentation patterns with synthetic standards.

Q. How can researchers synthesize this compound with high purity, and what analytical techniques validate its identity?

- Methodological Answer : One-step postsynthetic modification methods using pH-responsive COFs have been optimized for methylated nucleoside synthesis. Post-synthesis, validate purity via nuclear magnetic resonance (NMR; for structural confirmation) and high-performance liquid chromatography (HPLC; for purity assessment). New compounds require full spectral characterization (¹H/¹³C NMR, HRMS) and comparison to literature data .

Q. What are the standard protocols for distinguishing this compound from structurally similar adenosine analogs?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to differentiate methylation sites. For example, collision-induced dissociation (CID) fragments at the glycosidic bond can reveal methylation patterns. Complementary techniques like infrared (IR) spectroscopy can identify methyl-group vibrations (~2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How should experimental designs account for this compound’s dual role as a metabolic intermediate and RNA modification regulator?

- Methodological Answer : Conduct dual-pathway studies using isotopic labeling (e.g., ¹³C-glucose tracing) to track incorporation into RNA vs. metabolic pools. Pair this with RNA immunoprecipitation sequencing (MeRIP-seq) to map methylation sites. Control for adenosine deaminase (ADA) activity, which may degrade this compound in certain tissues .

Q. What experimental strategies resolve contradictions in reported concentration-dependent effects of this compound (e.g., enhancing vs. inhibiting KCl responses)?

- Methodological Answer : Perform systematic dose-response assays across physiological pH ranges (6.5–7.4) and temperatures (25°C vs. 37°C), as environmental conditions significantly alter methylated nucleoside stability. Use ex vivo tissue models (e.g., rabbit bladder) to isolate receptor-specific effects from systemic variables .

Q. How can researchers investigate this compound’s role in nonsense-mediated mRNA decay (NMD) pathways in glioblastoma models?

- Methodological Answer : Apply CRISPR-Cas9 to knock out methyltransferases (e.g., METTL3) in glioma stem cells (GSCs). Combine this with RNA stability assays (actinomycin D chase) and splicing isoform analysis (Nanopore sequencing) to identify NMD targets. Validate findings using YTHDF1/2 knockdown models .

Q. Methodological and Analytical Considerations

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Use four-parameter logistic regression (4PL) models to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and perform goodness-of-fit tests (e.g., Akaike information criterion). For meta-analyses, follow COSMOS-E guidelines to harmonize data from heterogeneous studies (e.g., case-control vs. cohort designs) .

Q. How should raw data from this compound experiments be curated and shared to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw mass spectrometry files in repositories like MetaboLights, and include metadata (e.g., instrument parameters, calibration curves). For pharmacological data, provide dose-response tables in supplementary materials .

Q. What ethical protocols apply when studying this compound in human-derived samples (e.g., glioblastoma biopsies)?

- Methodological Answer : Obtain informed consent for biospecimen use and IRB approval. Implement de-identification protocols for patient data. Reference established guidelines for handling hazardous methylated compounds (e.g., safety protocols from WGK Germany classification) .

Q. Data Presentation and Reporting

Q. How to effectively present contradictory findings on this compound’s biological activity in a manuscript?

- Methodological Answer : Use structured comparison tables to highlight variables (e.g., cell type, concentration range, assay duration). Discuss potential confounders (e.g., ADA activity differences across species) in the limitations section. Cite prior studies using the COSMOS-E framework for transparent contradiction analysis .

Q. What criteria determine whether to include large datasets (e.g., MeRIP-seq results) in the main text vs. supplementary materials?

- Methodological Answer : Prioritize datasets directly addressing the research question in the main text (e.g., differentially methylated transcripts). Move raw sequencing reads and intermediate processing steps (e.g., alignment statistics) to supplementary files. Follow journal-specific word limits (e.g., ≤4,000 words for core text) .

属性

IUPAC Name |

2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZWKGWOBPJWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937052 | |

| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16526-56-0 | |

| Record name | 2-Methyladenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。